molecular formula C34H34N2O14 B1208256 2-[[(5S,6S)-5-(5-amino-3,4-dihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid

2-[[(5S,6S)-5-(5-amino-3,4-dihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid

Cat. No. B1208256
M. Wt: 694.6 g/mol
InChI Key: RLAZQZRIYCOWMY-RZXVDTATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(5S,6S)-5-(5-amino-3,4-dihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid is a natural product found in Actinomadura with data available.

Scientific Research Applications

Biotransformation Studies

Biotransformation of compounds similar to the specified chemical structure has been explored using microbial cultures. For instance, Hsu et al. (2007) investigated the biotransformation of gallic acid with Beauveria sulfurescens, resulting in new glucosidated compounds and metabolites analogous to mammalian metabolism. This kind of research is crucial for understanding the pharmacological and toxicological properties of complex organic compounds, including the one (Hsu et al., 2007).

Antioxidant and Antimicrobial Activities

The investigation of compounds with similar structures for antioxidant and antimicrobial activities is another significant area. Bassyouni et al. (2012) synthesized and evaluated the activities of various compounds, demonstrating the potential of these compounds in medical and pharmaceutical applications (Bassyouni et al., 2012).

Synthesis and Structural Elucidation

Research into the synthesis and structural elucidation of complex organic compounds, closely related to the specified molecule, is critical. Iijima et al. (1979) provided insights into the synthesis and structural properties of related compounds, which is essential for the development of new pharmaceuticals and understanding their mechanism of action (Iijima et al., 1979).

Neuroexcitant Synthesis

Compounds resembling the specified chemical structure have been synthesized for their potential as neuroexcitants. Pajouhesh et al. (2000) described the synthesis of enantiomers of a compound with neuroexcitant properties, indicating the relevance of such studies in neuroscience and pharmacology (Pajouhesh et al., 2000).

properties

Product Name

2-[[(5S,6S)-5-(5-amino-3,4-dihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid

Molecular Formula

C34H34N2O14

Molecular Weight

694.6 g/mol

IUPAC Name

2-[[(5S,6S)-5-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C34H34N2O14/c1-9-5-16-21(27(41)18(9)32(45)36-10(2)33(46)47)20-14(26(40)31(16)50-34-30(44)29(43)23(35)11(3)49-34)8-15-22(28(20)42)25(39)13-6-12(48-4)7-17(37)19(13)24(15)38/h5-8,10-11,23,26,29-31,34,37,40-44H,35H2,1-4H3,(H,36,45)(H,46,47)/t10?,11?,23?,26-,29?,30?,31-,34?/m0/s1

InChI Key

RLAZQZRIYCOWMY-RZXVDTATSA-N

Isomeric SMILES

CC1C(C(C(C(O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O)N

synonyms

desxylosyl-benanomicin B
dexylosylbenanomicin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[[(5S,6S)-5-(5-amino-3,4-dihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid
Reactant of Route 2
2-[[(5S,6S)-5-(5-amino-3,4-dihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid
Reactant of Route 3
Reactant of Route 3
2-[[(5S,6S)-5-(5-amino-3,4-dihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid
Reactant of Route 4
2-[[(5S,6S)-5-(5-amino-3,4-dihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid
Reactant of Route 5
2-[[(5S,6S)-5-(5-amino-3,4-dihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid
Reactant of Route 6
2-[[(5S,6S)-5-(5-amino-3,4-dihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid

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